2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methyl ene]-1,3-thiazolidin-4-one
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Overview
Description
2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methylene]-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with chloro, trifluoromethyl, and fluorophenyl groups. These substitutions confer distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methylene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methylene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methylene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methylene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio}phenoxy}acetic acid
Uniqueness
Compared to similar compounds, 2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methylene]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H9ClF4N2OS |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H9ClF4N2OS/c18-13-6-5-11(8-12(13)17(20,21)22)23-16-24-15(25)14(26-16)7-9-1-3-10(19)4-2-9/h1-8H,(H,23,24,25)/b14-7- |
InChI Key |
YGCUFMMYQGZYSR-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2)F |
Origin of Product |
United States |
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